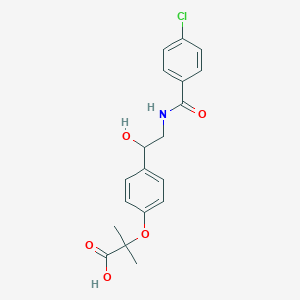
Hydroxy Bezafibrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy Bezafibrate is a derivative of Bezafibrate, a lipid-lowering agent used primarily to manage hyperlipidaemia. Bezafibrate itself is a fibrate drug that helps to lower low-density lipoproteins (LDL) and triglycerides while increasing high-density lipoproteins (HDL) in the blood . This compound retains these lipid-modifying properties and is studied for its potential enhanced efficacy and additional therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Bezafibrate typically involves the hydroxylation of Bezafibrate. One common method includes the use of hydroxylating agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure selective hydroxylation at the desired position on the Bezafibrate molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the purification of the product through recrystallization and other separation techniques to achieve high purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
化学反应分析
Types of Reactions
Hydroxy Bezafibrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound back to Bezafibrate or other reduced forms.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids facilitate substitution reactions
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of this compound, each with potentially different pharmacological properties .
科学研究应用
Hydroxy Bezafibrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on the pharmacokinetics and pharmacodynamics of fibrate drugs.
Biology: Investigated for its role in modulating lipid metabolism and its potential effects on cellular processes.
Medicine: Explored for its enhanced lipid-lowering effects and potential benefits in treating metabolic disorders.
Industry: Utilized in the development of new lipid-lowering formulations and as a reference standard in analytical methods .
作用机制
Hydroxy Bezafibrate exerts its effects by activating peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation leads to increased expression of genes involved in lipid metabolism, resulting in decreased triglyceride levels and increased HDL levels. The hydroxylation of Bezafibrate may enhance its binding affinity to PPARα, potentially leading to more pronounced lipid-lowering effects .
相似化合物的比较
Hydroxy Bezafibrate is compared with other fibrate drugs such as Fenofibrate and Gemfibrozil:
Fenofibrate: Similar lipid-lowering effects but differs in its binding properties and metabolic pathways.
Gemfibrozil: Also lowers triglycerides and increases HDL but has a different chemical structure and mechanism of action.
Similar Compounds
- Fenofibrate
- Gemfibrozil
- Clofibrate
- Bezafibrate (parent compound)
This compound stands out due to its potential enhanced efficacy and unique pharmacological properties .
属性
IUPAC Name |
2-[4-[2-[(4-chlorobenzoyl)amino]-1-hydroxyethyl]phenoxy]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5/c1-19(2,18(24)25)26-15-9-5-12(6-10-15)16(22)11-21-17(23)13-3-7-14(20)8-4-13/h3-10,16,22H,11H2,1-2H3,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKJWQIHRRCBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2469242.png)


![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2469245.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2469248.png)
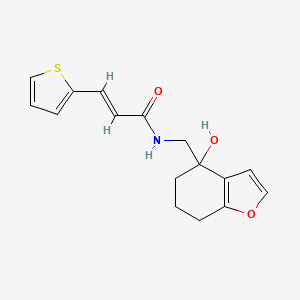
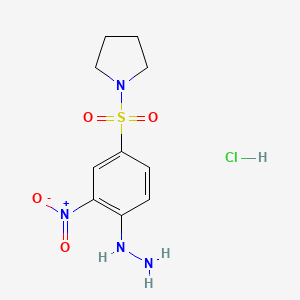
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2469253.png)
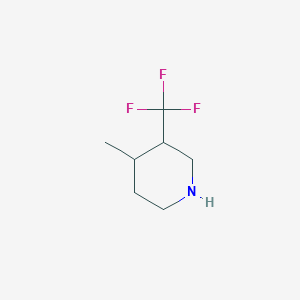
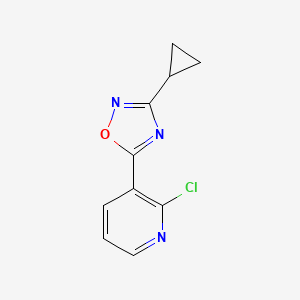
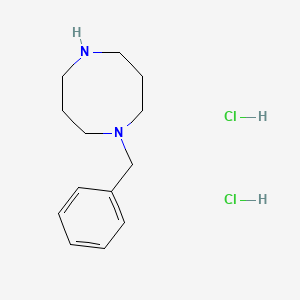
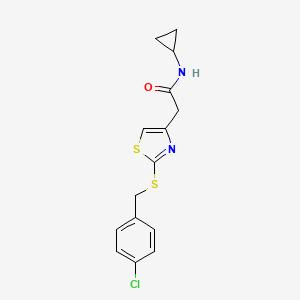

![N-(2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2469263.png)
